Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide
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Overview
Description
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which integrates multiple nitrogen atoms within a fused ring system. Such structures are often associated with diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazoles with enaminonitriles or enaminones under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide undergoes various chemical reactions, including:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to selectively target specific cellular pathways offers the potential for the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, leading to the suppression of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activity as a kinase inhibitor.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A compound with an additional triazole ring, also investigated for its potential as a therapeutic agent.
Uniqueness
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide stands out due to its specific structural features and the presence of an ethyl ester and 7-oxide group. These modifications can enhance its biological activity and selectivity, making it a unique and valuable compound for further research and development.
Properties
CAS No. |
148191-60-0 |
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Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
ethyl 10-methyl-11-oxido-2,3,7-triaza-11-azoniatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate |
InChI |
InChI=1S/C13H12N4O3/c1-3-20-13(18)10-7-15-17-11-4-5-16(19)8(2)9(11)6-14-12(10)17/h4-7H,3H2,1-2H3 |
InChI Key |
NCTXMORTTRZPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=C[N+](=C3C)[O-] |
Origin of Product |
United States |
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